molecular formula C17H21N7O B2399767 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclohex-3-en-1-yl)methanone CAS No. 1795457-51-0

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclohex-3-en-1-yl)methanone

Cat. No. B2399767
CAS RN: 1795457-51-0
M. Wt: 339.403
InChI Key: MSZAZANSCMWMSO-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclohex-3-en-1-yl)methanone is a useful research compound. Its molecular formula is C17H21N7O and its molecular weight is 339.403. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed promising anticancer potential. Researchers have investigated compounds containing the 1,2,4-triazole ring for their cytotoxic effects against human cancer cell lines. For instance:

Apoptosis Induction

In specific cases, such as compound 10ec , researchers observed apoptosis induction in breast cancer cells (BT-474) using biological assays. The compound inhibited colony formation in a concentration-dependent manner, highlighting its potential as an apoptosis-inducing agent .

Aromatase Inhibition

The 1,2,4-triazole scaffold has relevance in the context of aromatase inhibition. Letrozole and anastrozole, both containing a 1,2,4-triazole ring, are FDA-approved first-line therapies for postmenopausal breast cancer treatment. These compounds exhibit superiority over estrogen receptor antagonists like tamoxifen .

Antibacterial Potential

While the focus has been primarily on anticancer properties, the 1,2,4-triazole scaffold also holds promise in antibacterial research. Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole motifs could address the escalating problem of microbial resistance .

Synthetic Strategies

Researchers have explored various synthetic strategies for creating 1,2,4-triazole-containing scaffolds. These strategies enhance our understanding of the pharmacological significance of these compounds and pave the way for further investigations .

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . These compounds are believed to interact with various targets in cancer cells, leading to their cytotoxic effects .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This interaction could potentially lead to changes in the cellular processes of the target cells .

Biochemical Pathways

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The compound’s action results in cytotoxic effects on cancer cells. Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines . These compounds have been observed to suppress the human cell lines in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, internal and external factors such as genetics, viruses, drugs, diet, and smoking can cause abnormal cell proliferation, leading to the development of various cancers . These factors could potentially influence the action of the compound.

properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c25-17(14-4-2-1-3-5-14)23-8-6-22(7-9-23)15-10-16(20-12-19-15)24-13-18-11-21-24/h1-2,10-14H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZAZANSCMWMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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